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Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B560572

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] It
IS a nucleotide analog that acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-
dependent RNA polymerase.[1][2] Ensuring the purity and stability of Sofosbuvir in bulk drug
and pharmaceutical dosage forms is critical for its safety and efficacy. This application note
describes a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC)
method for the quantitative analysis of Sofosbuvir and its process-related and degradation
impurities. The method is rapid, accurate, and precise, making it suitable for routine quality
control and stability studies.

Forced degradation studies were conducted according to the International Council for
Harmonisation (ICH) guidelines to demonstrate the method's specificity.[3][4] Sofosbuvir was
subjected to acid and base hydrolysis, oxidation, thermal, and photolytic stress conditions.[3][4]
[5] The drug was found to be susceptible to degradation under acidic, basic, and oxidative
conditions, while it remained relatively stable under thermal and photolytic stress.[4][5] The
developed UPLC method effectively separated Sofosbuvir from its degradation products,
proving its stability-indicating nature.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions
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A UPLC system, such as the Waters ACQUITY UPLC H-Class system equipped with a
photodiode array (PDA) detector, is recommended. Data acquisition and processing can be

performed using software like Empower.

¢ Mobile Phase A: 0.1% Formic acid in water.

¢ Mobile Phase B: Acetonitrile.

Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 um) or equivalent.

o Gradient Program: A gradient elution is employed for optimal separation. An example

gradient is provided in the table below.

o Flow Rate: 0.3 mL/min.

e Column Temperature: 30 °C.

o Detection Wavelength: 260 nm.[4][6]

e Injection Volume: 1.0 pL.

Gradient Elution Program:

Run Time: Approximately 10 minutes.

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15 65 35
6.0 10 90
8.0 10 90
8.1 90 10
10.0 90 10

2. Preparation of Solutions
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» Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve an appropriate amount
of Sofosbuvir reference standard in a 50:50 mixture of acetonitrile and water (diluent) to
obtain a concentration of 1000 pg/mL.

o Working Standard Solution: Dilute the standard stock solution with the diluent to obtain a
final concentration of 100 pg/mL.

o Sample Preparation (Tablets):

[e]

Weigh and finely powder not fewer than 20 tablets.

o Accurately weigh a portion of the powder equivalent to 100 mg of Sofosbuvir and transfer
it to a 100 mL volumetric flask.

o Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete
dissolution.

o Make up the volume to 100 mL with the diluent and mix well.

o Filter the solution through a 0.22 um syringe filter.

o Dilute 1.0 mL of the filtered solution to 10 mL with the diluent to get a final concentration of
100 pg/mL.

3. Forced Degradation Studies

e Acid Hydrolysis: Treat 10 mg of Sofosbuvir with 10 mL of 1N HCI and reflux at 80°C for 8
hours.[4] Neutralize the solution with 1N NaOH and dilute with the diluent to a final
concentration of 100 pg/mL.

o Base Hydrolysis: Treat 10 mg of Sofosbuvir with 10 mL of 0.5N NaOH and keep at 60°C for
24 hours.[4] Neutralize the solution with 0.5N HCI and dilute with the diluent to a final
concentration of 100 pg/mL.

o Oxidative Degradation: Treat 10 mg of Sofosbuvir with 10 mL of 30% hydrogen peroxide
(H202) at room temperature for 24 hours.[4] Dilute the solution with the diluent to a final
concentration of 100 pg/mL.
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» Thermal Degradation: Keep the solid drug in an oven at 105°C for 24 hours. Dissolve the
stressed sample in the diluent to get a concentration of 100 pg/mL.

e Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours in a
photostability chamber.[4] Dissolve the stressed sample in the diluent to get a concentration
of 100 pg/mL.

Data Presentation

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Typical Result
Tailing Factor <20 11

Theoretical Plates > 2000 8500

% RSD of Peak Area (n=6) <2.0% 0.5%

Table 2: Method Validation Summary

Parameter Result
Linearity Range (ug/mL) 10 - 150
Correlation Coefficient (r2) =>0.999

Limit of Detection (LOD) (ug/mL) 0.07[7]

Limit of Quantification (LOQ) (ng/mL) 0.36[7]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) <2.0%

Table 3: Forced Degradation Results for Sofosbuvir
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Stress Condition

% Degradation

Major Degradation
Products (if identified)

Acid Hydrolysis (1N HCI, 80°C,

8h)

~8-10%][4]

(R)-((2R,3R,4R,5R)-5-(2,4-
dioxo-3,4-dihydropyrimidin-
1(2H)-yl)-4-fluoro-3-hydroxy-4-
methyltetrahydrofuran-2-
yl)methyl phenyl hydrogen
phosphate[4]

Base Hydrolysis (0.5N NaOH,
60°C, 24h)

~40-50%][4]

(S)-isopropyl 2-((R)-
(((2R,3R,4R,5R)-5-(2,4-dioxo-
3,4-dihydropyrimidin-1(2H)-
yl)-4-fluoro-3-hydroxy-4-
methyltetrahydrofuran-2-
yl)methoxy)
(hydroxy)phosphorylamino)pro

panoate[4]

Oxidative Degradation (30%
H202, RT, 24h)

~1-5%][4]

N-oxide and other oxidative

degradants

Thermal Degradation (105°C,
24h)

No significant degradation[4]

Photolytic Degradation (UV
light, 24h)

No significant degradation[4]

Visualization
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Caption: UPLC experimental workflow for the analysis of Sofosbuvir.
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Caption: Logical relationship between Sofosbuvir and its impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Application Note: Stability-Indicating UPLC Analysis of
Sofosbuvir and its Impurities]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560572#uplc-analysis-of-sofosbuvir-and-its-
impurities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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